9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
Description
9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene is a fluorene derivative with biphenyl substituents at the 9,9-positions of the central fluorene core. This substitution pattern confers unique stereoelectronic properties due to the steric and electronic effects of the bulky biphenyl groups. The molecule exhibits a rigid, three-dimensional structure, which influences its packing behavior, thermal stability, and optoelectronic performance. Notably, 9,9-disubstituted fluorenes are widely used in organic light-emitting diodes (OLEDs) as emitters or hole-transport materials (HTMs) due to their high thermal stability and tunable electronic properties . For example, 9,9-bis(4-biphenylyl)fluorene derivatives have demonstrated deep-blue electroluminescence with external quantum efficiencies exceeding 5% in optimized OLED architectures .
Properties
CAS No. |
328388-12-1 |
|---|---|
Molecular Formula |
C37H26 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
9,9-bis(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C37H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37(32-25-21-30(22-26-32)28-13-5-2-6-14-28)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26H |
InChI Key |
OOYMVNJYYVQNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Fluorene with Biphenylmethyl Halides
A common route involves the alkylation of fluorene at the 9-position using biphenylmethyl halides under basic conditions. The procedure typically includes:
-
- Fluorene (starting material)
- Biphenyl-4-ylmethyl bromide or chloride as the alkylating agent
- Strong base such as potassium tert-butoxide (KOtBu)
- Solvent: Toluene or other aprotic solvents
- Inert atmosphere (nitrogen or argon)
- Heating at elevated temperatures (e.g., 140 °C) for several hours (typically 8 h)
-
- Fluorene and base are mixed in the solvent under inert atmosphere.
- The biphenylmethyl halide is added, and the mixture is heated to promote alkylation at the 9-position.
- After completion, the reaction mixture is cooled, and the product is purified by column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.
-
- High yields (up to 90-95%) of the 9-biphenylmethyl fluorene derivatives are reported.
- Purification by silica gel chromatography affords pure white solids.
This method is supported by experimental data showing efficient C-9 alkylation of fluorene with various benzyl-type halides, including biphenyl derivatives.
Suzuki-Miyaura Cross-Coupling for Biphenyl Attachment
Another approach involves the Suzuki-Miyaura cross-coupling reaction to attach biphenyl groups to a 9-substituted fluorene intermediate bearing halogen substituents:
-
- 9-(2-bromobenzyl)-9H-fluorene or similar halogenated fluorene derivatives
- (1,1'-Biphenyl)-4-ylboronic acid or boronate esters
- Palladium catalyst (e.g., Pd(OAc)2)
- Base such as potassium phosphate (K3PO4·7H2O)
- Solvent: Anhydrous toluene or mixed aqueous-organic solvents
- Heating at moderate temperatures (80-100 °C) for 12-24 hours under inert atmosphere
-
- The halogenated fluorene and biphenyl boronic acid are combined with the palladium catalyst and base in solvent.
- The mixture is degassed and heated to promote cross-coupling.
- After reaction completion, the mixture is washed, extracted, and purified by column chromatography.
Multi-Step Synthesis via Grignard Reagents and Fluorene Derivatives
A more complex synthetic route involves:
- Formation of Grignard reagents from bromobiphenyl derivatives.
- Reaction of these Grignard reagents with fluorene ketone derivatives (e.g., fluorenone) to form bis-substituted fluorene intermediates.
- Subsequent dehydration and oxidation steps to yield the final 9,9-disubstituted fluorene.
This method is detailed in patent literature for related fluorene derivatives and involves careful control of reaction conditions such as temperature (20-100 °C), solvents (tetrahydrofuran), and catalysts (acidic condensing agents or dehydrating agents).
| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Alkylation with biphenylmethyl halides | Fluorene, biphenylmethyl bromide, KOtBu, toluene, 140 °C, 8 h | Simple, direct, high yield | 90-95% | Requires inert atmosphere, chromatography purification |
| Suzuki-Miyaura Cross-Coupling | 9-bromo-fluorene derivative, biphenyl boronic acid, Pd catalyst, K3PO4, toluene, 80-100 °C | Versatile, selective, mild conditions | Good | Suitable for diverse biphenyl substituents |
| Grignard Reaction + Dehydration | Bromobiphenyl, Mg, fluorenone, THF, acidic catalysts, dehydration agents | Enables complex substitutions | Moderate | Multi-step, requires careful control of conditions |
- The alkylation method is widely used due to its straightforwardness and high efficiency in producing 9,9-disubstituted fluorenes with biphenyl groups.
- Suzuki-Miyaura coupling offers a powerful tool for attaching biphenyl groups with high regioselectivity and functional group tolerance.
- The Grignard-based multi-step synthesis allows for the introduction of more complex substituents but involves more elaborate reaction sequences and purification steps.
- Avoidance of corrosive chloride-containing catalysts is preferred; sulfuric acid in high concentration can be used as a condensing agent in related fluorene syntheses without sulfonation side reactions.
- Purification is typically achieved by column chromatography using hexane or hexane/ethyl acetate mixtures, yielding pure white solids suitable for further applications.
The preparation of 9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene is effectively accomplished by alkylation of fluorene with biphenylmethyl halides or by Suzuki-Miyaura cross-coupling of halogenated fluorene intermediates with biphenyl boronic acids. Both methods provide high yields and purity, with the choice depending on available starting materials and desired functional group tolerance. More complex multi-step syntheses involving Grignard reagents and fluorenone derivatives are also documented for related compounds, offering alternative routes for structural diversification.
Chemical Reactions Analysis
Types of Reactions
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Photovoltaics: Employed in the development of organic photovoltaic cells for efficient energy conversion.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its high sensitivity and selectivity.
Pharmaceuticals: Investigated for potential use in drug delivery systems and as a building block for synthesizing biologically active compounds.
Mechanism of Action
The mechanism of action of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s unique electronic properties enable it to participate in charge transfer processes, making it effective in electronic applications.
Molecular Targets: In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Key Findings :
- The 2,7-isomer exhibits superior charge transport properties due to its linear conjugation, enabling applications in molecular electronics. Its transmission probability and electrical conductance (G) are highly sensitive to dihedral angle variations between terminal benzene rings, making it a candidate for molecular switches .
- In contrast, the 9,9-isomer's steric bulk disrupts conjugation, reducing electrical conductance but enhancing thermal stability. This makes it suitable for optoelectronic devices requiring robust materials .
Other 9,9-Disubstituted Fluorene Derivatives
9,9-Bis(4-aminophenyl)fluorene (FDA)
- Structure: Amino groups at the para positions of the biphenyl substituents.
- Properties :
- Comparison: Unlike the biphenyl-substituted 9,9-fluorene, FDA’s amino groups enable covalent bonding in polymer matrices, enhancing mechanical stability but reducing charge mobility .
9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene
- Structure : Naphthylamine substituents enhance hole-transport capabilities.
- Properties :
- Comparison : This derivative outperforms 9,9-bis(biphenyl)fluorene in hole injection efficiency but requires complex synthesis .
Hexaphenyl-Benzene Derivatives
Hexaphenyl molecules, such as those reported in and , share structural motifs with 9,9-disubstituted fluorenes but exhibit differences:
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